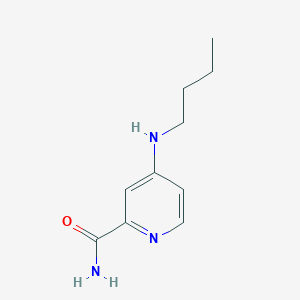
4-(Butylamino)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid The structure of this compound consists of a picolinamide core with a butylamino group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)picolinamide typically involves the reaction of picolinamide with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Butylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Butylamino)picolinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Mechanism of Action
The mechanism of action of 4-(Butylamino)picolinamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its antifungal properties, the compound targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to fungal cell death .
Comparison with Similar Compounds
Picolinamide: The parent compound, which lacks the butylamino group.
Benzamide: A structurally similar compound with a benzene ring instead of a pyridine ring.
N-Methylpicolinamide: A derivative with a methyl group attached to the nitrogen atom of the amide.
Uniqueness: 4-(Butylamino)picolinamide is unique due to the presence of the butylamino group, which imparts specific chemical and biological properties. This structural modification can enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to other picolinamide derivatives .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-(butylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-5-12-8-4-6-13-9(7-8)10(11)14/h4,6-7H,2-3,5H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
SMBSYPRHEYCVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


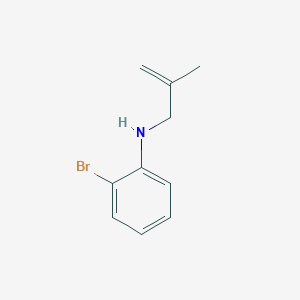
![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
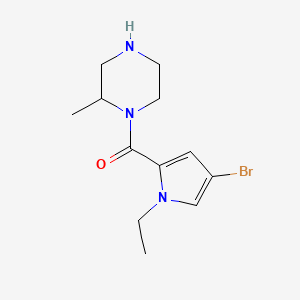
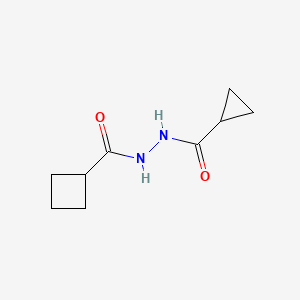
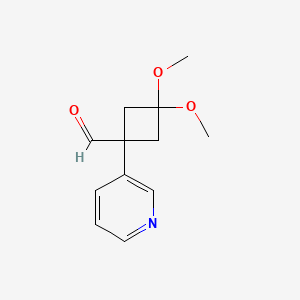
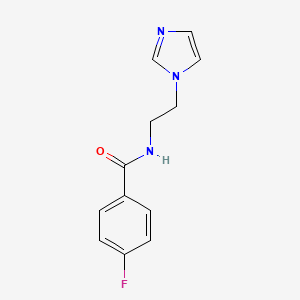
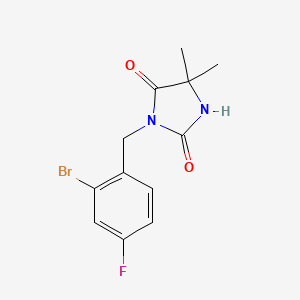
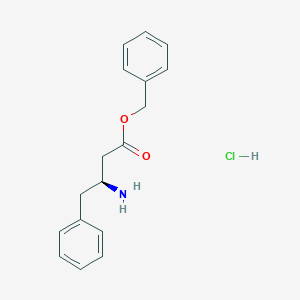
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
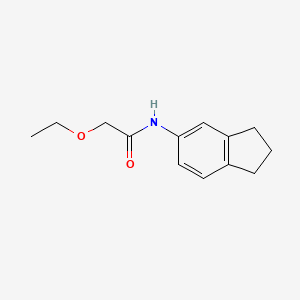
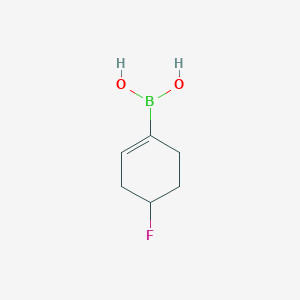
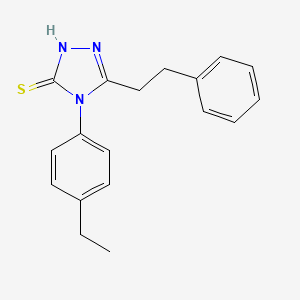
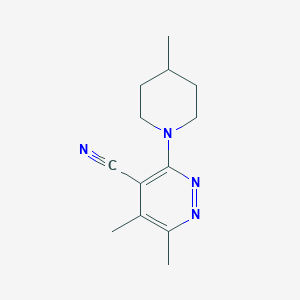
![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
